molecular formula C7H6ClFO2 B6305227 4-Chloro-2-fluoro-3-methoxyphenol CAS No. 1993479-29-0

4-Chloro-2-fluoro-3-methoxyphenol

Cat. No.: B6305227
CAS No.: 1993479-29-0
M. Wt: 176.57 g/mol
InChI Key: HONGALYCYJJMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-3-methoxyphenol is an aromatic compound with the molecular formula C7H6ClFO2. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenol ring. It is a derivative of phenol, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the displacement of a halogen atom on an aromatic ring by a nucleophile can be used to introduce the desired substituents. This reaction typically requires a high temperature and an inert atmosphere to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These methods are designed to maximize yield and minimize by-products. The use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

4-Chloro-2-fluoro-3-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenol involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-methoxyphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-fluoro-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONGALYCYJJMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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